5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O3/c1-12-16(18(26)23-14-5-3-2-4-6-14)17(24-19(22-12)20-11-21-24)13-7-9-15(10-8-13)25(27)28/h2-11,17H,1H3,(H,23,26)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWVXEOVDJQXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate . The reaction is carried out under specific conditions to ensure the formation of the desired product. The mechanism of the reaction involves the formation of a triazolopyrimidine ring system, which is confirmed by elemental analysis and spectral data .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the nitrophenyl group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and nitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the nitrophenyl group, and substituted triazolopyrimidine derivatives .
Scientific Research Applications
Antiviral Activity
One of the most promising applications of this compound is its antiviral properties. Research has shown that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant inhibitory activity against the influenza A virus by targeting the PA-PB1 interface of its polymerase complex. The effectiveness was measured using IC50 values indicating the concentration required to inhibit 50% of viral replication .
Antitumor Activity
The compound also demonstrates potential as an antitumor agent. Studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This activity is attributed to their ability to interact with specific cellular targets involved in cancer progression .
Study on Antiviral Mechanism
A study published in Molecules discussed the synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as inhibitors of influenza A virus polymerase. The findings revealed that certain substitutions on the triazolo core significantly enhanced antiviral activity while maintaining low toxicity levels against host cells .
Antitumor Activity Assessment
Another research article highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. The study demonstrated that these compounds could effectively inhibit tumor cell growth through various mechanisms such as cell cycle arrest and induction of apoptosis. The structural modifications introduced in the synthesis process were crucial for enhancing their biological efficacy .
Mechanism of Action
The mechanism of action of 5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the NF-kB inflammatory pathway, reduce the expression of endoplasmic reticulum chaperone BIP, and induce apoptosis via caspase-3 dependent pathways . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in 5j reduces yield (43%) compared to 5k (54%, 4-bromophenyl), likely due to steric and electronic challenges during cyclization .
- Biological Activity : Substituents at position 7 significantly influence pharmacological profiles. For instance, CB2 inverse agonism in 7-oxo derivatives requires a pentyl chain for receptor binding , whereas Compound 1 (with a benzylthio group) shows antibacterial activity against Enterococcus faecium .
- Thermal Stability : Higher melting points (e.g., 319.9°C for 5j ) correlate with nitro groups, which enhance intermolecular interactions .
Pharmacological Profiles
- Antibacterial Activity : Derivatives like Compound 1 and 5k exhibit moderate to high activity against Gram-positive bacteria, attributed to hydrophobic aryl groups enhancing membrane penetration .
- CB2 Receptor Modulation : Structural modifications at position 2 (e.g., sulfonyl groups) in 7-oxo derivatives shift activity from partial agonism to inverse agonism, highlighting the scaffold’s versatility .
Biological Activity
5-methyl-7-(4-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent, among other pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under specific conditions. The presence of the nitrophenyl and phenyl groups contributes to its unique chemical properties. The molecular structure is characterized by a triazolo-pyrimidine core which is pivotal for its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : It has been shown to exhibit significant antiproliferative effects against various human cancer cell lines.
- Mechanisms of Action : The compound operates through several pathways including inhibition of tubulin polymerization and modulation of cell cycle progression.
Case Studies and Research Findings
Recent studies have evaluated the antiproliferative activity of this compound against several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| HCT-116 | 9.58 | Induction of apoptosis and G2/M phase arrest |
| MCF-7 | 13.1 | Modulation of cell cycle-related proteins |
In a comparative study with standard chemotherapeutics like 5-Fluorouracil (5-Fu), the compound demonstrated superior potency in inhibiting cell growth and inducing apoptosis in MGC-803 cells .
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Tubulin Polymerization : Similar to other triazolopyrimidine derivatives, it has been observed to inhibit tubulin polymerization effectively .
- ERK Signaling Pathway Suppression : The compound significantly affects the phosphorylation levels of key proteins involved in the ERK signaling pathway (ERK1/2, c-Raf, MEK1/2), leading to reduced cell proliferation .
Q & A
Basic: What green chemistry approaches are recommended for synthesizing this compound, and how do they impact reaction efficiency?
Answer: The synthesis can be optimized using 4,4’-trimethylenedipiperidine (TMDP) as a dual-function catalyst in eco-friendly solvent systems (water/ethanol, 1:1 v/v at reflux). TMDP enhances reaction efficiency by acting as a Lewis base and hydrogen-bond acceptor-donor, achieving yields >85% while avoiding toxic solvents. Its high thermal stability and recyclability (>95% recovery via filtration) reduce hazardous waste .
Basic: Which spectroscopic methods are critical for confirming the compound’s structural integrity?
Answer: ¹H/¹³C NMR (400 MHz) is essential for verifying regiochemistry and substituent positions. Complementary techniques include:
- TLC for reaction monitoring (Rf ~0.3 in EtOAc/hexane 3:7)
- Melting point analysis (Büchi apparatus) for purity assessment
- Elemental microanalysis (Perkin-Elmer 240-B) to confirm stoichiometry .
Advanced: How can computational methods resolve contradictions between theoretical and experimental ¹³C NMR shifts for the carboxamide group?
Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic environments and predict chemical shifts. Discrepancies >2 ppm may indicate solvent effects or conformational flexibility, resolvable via variable-temperature NMR or HSQC experiments .
Advanced: What strategies optimize regioselectivity during triazolo-pyrimidine ring formation?
Answer: A Design of Experiments (DoE) approach can test variables like TMDP concentration (0.1–1.0 eq.), solvent polarity (water/ethanol ratios), and temperature (50–80°C). Higher TMDP loadings (>0.5 eq.) in ethanol-rich systems favor the 1,5-a regioisomer by stabilizing enolate intermediates .
Basic: How is the 4-nitrophenyl group introduced, and what challenges arise?
Answer: The nitro group is typically introduced via electrophilic aromatic substitution post-ring formation using HNO₃/H₂SO₄ at 0°C. Challenges include over-nitration, mitigated by quenching with NaHCO₃ and monitoring via TLC .
Advanced: How can machine learning improve yield prediction for novel analogs?
Answer: Graph-based neural networks trained on reaction datasets (e.g., solvent polarity, catalyst type) enable yield prediction. Feature engineering with molecular descriptors (MlogP, dipole moments) and cross-validation (RMSE <8%) enhances accuracy .
Advanced: What methodologies correlate substituent electronic effects with fluorescence properties?
Answer: Hammett analysis using para-substituted derivatives (σ: -0.8 to +1.0) and fluorescence quantum yield measurements (integrating sphere method) link electronic effects to HOMO-LUMO gaps. Nitro groups often quench fluorescence via charge transfer .
Basic: What workup protocols minimize carboxamide hydrolysis during isolation?
Answer: Acidify to pH 5–6 (1M HCl) to precipitate the product. Extract with cold ethyl acetate (3×20 mL) and recrystallize from ethanol/water (2:1) for >98% purity .
Advanced: How are X-ray crystallography and DFT data discrepancies reconciled?
Answer: Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions in crystal lattices. Solid-state NMR (CP-MAS) validates packing effects when dihedral angles differ >10° from DFT geometries .
Advanced: What catalytic systems improve scalability without yield loss?
Answer: Continuous-flow reactors with immobilized TMDP enhance scalability. Process parameters (residence time, temperature) are optimized using computational fluid dynamics (CFD) simulations to maintain yields >80% at pilot scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
